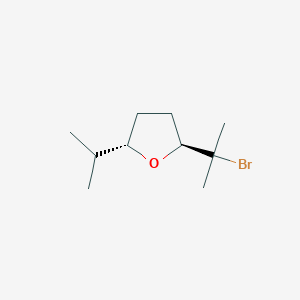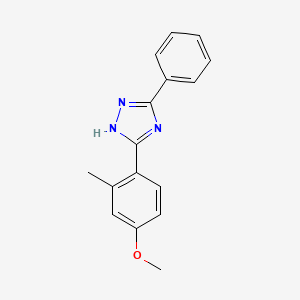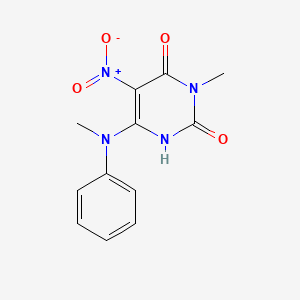![molecular formula C10H16N2OS B12905506 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one CAS No. 88570-37-0](/img/structure/B12905506.png)
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its unique structural features, including a pyrimidine ring substituted with dimethyl groups at positions 5 and 6, and a 3-(methylsulfanyl)propyl group at position 2. The presence of these substituents imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with urea or thiourea, followed by cyclization and functional group modifications. For instance, starting with 3-(methylsulfanyl)propylamine, the compound can be synthesized through a series of steps involving alkylation, cyclization, and methylation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key steps include the use of high-purity starting materials, efficient catalysts, and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group or the pyrimidine ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in various diseases.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other high-value products. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathways in which the enzyme is involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethyl-2-propylpyrimidin-4(1H)-one: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
5,6-Dimethyl-2-[3-(ethylsulfanyl)propyl]pyrimidin-4(1H)-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group, which may affect its biological activity and chemical stability.
Uniqueness
The presence of the 3-(methylsulfanyl)propyl group in 5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and highlights its potential for specialized applications in research and industry.
Propriétés
| 88570-37-0 | |
Formule moléculaire |
C10H16N2OS |
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(3-methylsulfanylpropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H16N2OS/c1-7-8(2)11-9(12-10(7)13)5-4-6-14-3/h4-6H2,1-3H3,(H,11,12,13) |
Clé InChI |
NQDLDMIQGRIORG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(NC1=O)CCCSC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8'-(Diphenylphosphoryl)[1,1'-binaphthalen]-8-ol](/img/structure/B12905444.png)


![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)

![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
